Cas no 821767-61-7 (tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate)

tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
- 1H-Pyrazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester
- Tert butyl-4-Formyl-1H pyrazole-1-carboxylate
- tert-butyl 4-formylpyrazole-1-carboxylate
- 1,1-Dimethylethyl 4-formyl-1H-pyrazole-1-carboxylate (ACI)
- 4-Formyl-1H-pyrazole-1-carboxylic acid tert-butyl ester
- 4-Formylpyrazole-1-carboxylic acid tert-butyl ester
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- MDL: MFCD19707636
- Inchi: 1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3
- InChI Key: CVBRMQQRHHCMKV-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C(OC(C)(C)C)=O)N=C1
Computed Properties
- Exact Mass: 196.08479225 g/mol
- Monoisotopic Mass: 196.08479225 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 196.20
- XLogP3: 1
- Topological Polar Surface Area: 61.2Ų
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113526-5g |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate |
821767-61-7 | 97% | 5g |
¥984.00 | 2024-07-28 | |
Chemenu | CM108665-5g |
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate |
821767-61-7 | 95%+ | 5g |
$278 | 2023-03-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23860-5g |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate |
821767-61-7 | 97% | 5g |
¥805.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115239-5G |
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate |
821767-61-7 | 97% | 5g |
¥ 1,584.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB115239-50G |
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate |
821767-61-7 | 97% | 50g |
¥ 7,920.00 | 2023-04-13 | |
Chemenu | CM108665-5g |
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate |
821767-61-7 | 95+% | 5g |
$341 | 2021-08-06 | |
abcr | AB437206-1 g |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate, 95%; . |
821767-61-7 | 95% | 1g |
€179.00 | 2023-07-18 | |
Apollo Scientific | OR55293-5g |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate |
821767-61-7 | 95% | 5g |
£199.00 | 2025-02-20 | |
abcr | AB437206-5 g |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate, 95%; . |
821767-61-7 | 95% | 5g |
€451.00 | 2023-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113526-1g |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate |
821767-61-7 | 97% | 1g |
¥261.00 | 2024-07-28 |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Additional information on tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, with the CAS number 821767-61-7, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, agrochemicals, and materials science. The structure of this compound consists of a pyrazole ring substituted with a formyl group at the 4-position and a tert-butyl ester group at the 1-position. This unique combination of functional groups renders the molecule highly reactive and amenable to various chemical transformations.
Recent studies have highlighted the potential of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound in the construction of heterocyclic frameworks that exhibit potent anti-inflammatory and anticancer activities. The formyl group at the 4-position serves as an excellent site for further functionalization, enabling the introduction of diverse substituents that can modulate biological activity. Moreover, the tert-butyl ester group provides stability during synthetic procedures, making this compound an ideal building block for complex molecule synthesis.
The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate typically involves a multi-step process that begins with the preparation of pyrazole derivatives. One common approach is the cyclization of amino carbonyl compounds under acidic conditions, followed by selective alkylation or acylation to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate this process, leading to higher yields and improved purity. Such advancements underscore the importance of optimizing synthetic routes to meet the growing demand for this compound in both academic and industrial settings.
In terms of applications, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has found utility in various fields. In drug discovery, it has been utilized as a precursor for constructing bioisosteric replacements in lead compounds, thereby enhancing pharmacokinetic properties such as solubility and bioavailability. In agrochemistry, analogs derived from this compound have shown promise as potential herbicides and fungicides due to their ability to inhibit key enzymatic pathways in pests and pathogens.
The study of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has also contributed to our understanding of pyrazole chemistry. For example, investigations into its reactivity under different conditions have revealed its propensity to undergo nucleophilic aromatic substitution and Michael addition reactions. These insights have paved the way for innovative strategies in organic synthesis, particularly in the construction of polycyclic aromatic systems with intricate architectures.
In conclusion, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it a valuable compound for researchers across various disciplines. As ongoing research continues to uncover new potentials for this molecule, its role in advancing science and technology is expected to grow even further.
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